4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Description

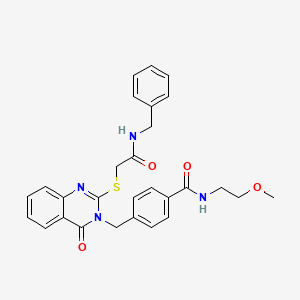

4-((2-((2-(Benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a synthetic small molecule featuring a quinazolin-4(3H)-one core, a thioether linkage, and substituted benzamide moieties. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including kinases and enzymes . The compound’s structure includes:

- Quinazolin-4-one core: Known for its role in enzyme inhibition (e.g., carbonic anhydrases, kinases) .

- Thioether bridge: Enhances metabolic stability and modulates electronic properties compared to oxygen or nitrogen analogs .

- N-(2-methoxyethyl)benzamide: The methoxyethyl chain improves solubility and pharmacokinetic properties .

This compound is synthesized via S-alkylation of a 2-mercaptoquinazolin-4(3H)-one intermediate with a halogenated acetamide derivative, followed by coupling with a substituted benzamide .

Properties

IUPAC Name |

4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4S/c1-36-16-15-29-26(34)22-13-11-21(12-14-22)18-32-27(35)23-9-5-6-10-24(23)31-28(32)37-19-25(33)30-17-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,29,34)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKJYOWNTZADMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition studies. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a quinazolinone core linked to a benzamide moiety, characterized by the presence of a thioether and an amine functional group. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the quinazolinone core.

- Introduction of the benzylamino and thioether groups.

- Final coupling with the methoxyethyl benzamide.

These synthetic pathways are crucial for optimizing yield and purity while minimizing side products.

Antimicrobial Activity

Recent studies indicate that quinazolinone derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that modifications in the phenyl ring significantly influenced antibacterial efficacy, with compounds bearing electron-donating groups demonstrating enhanced activity against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| A | Strong | Moderate |

| B | Moderate | Strong |

| Target Compound | Expected High | Expected Moderate |

Anticancer Activity

The quinazolinone scaffold is known for its anticancer properties. The target compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Line Studies : Preliminary data suggest that this compound may inhibit cell proliferation in A375 melanoma cells, with IC50 values indicating moderate to strong cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 12.10 |

| MCF7 (Breast) | 14.82 |

Enzyme Inhibition

Quinazolinones are also recognized for their ability to inhibit specific enzymes involved in cancer progression:

- EGFR Inhibition : Similar compounds have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR), which is crucial in many cancers. The presence of specific substituents on the quinazolinone ring enhances this activity .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their chemical structure:

- Substituents on the Phenyl Ring : Electron-donating groups enhance antibacterial activity.

- Thioether Group : This moiety appears to play a role in antimicrobial properties by facilitating interactions with bacterial cell membranes.

- Benzamide Moiety : Modifications here can significantly affect cytotoxicity against cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A series of quinazolinone derivatives were synthesized and tested against various bacterial strains, revealing that specific structural modifications could enhance their antimicrobial potency .

- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against melanoma cells, indicating promising anticancer potential .

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a quinazolinone core, a benzylamino side chain, and a methoxyethyl substituent, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, beginning with 2-amino-4-oxoquinazoline, followed by sequential reactions with benzylamine and methoxyethyl derivatives.

Example Synthesis Route:

- Starting Material: 2-amino-4-oxoquinazoline

- Reagents: Benzylamine, methoxyethyl derivatives

- Reaction Conditions: Multi-step organic synthesis techniques

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities, including:

- Anticancer Activity: The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated significant anticancer activity against cultured CNS cancer cell lines as measured by the Sulforhodamine B (SRB) assay .

- Antimicrobial Properties: Some derivatives have been evaluated for their antimicrobial efficacy against various pathogens, including Mycobacterium tuberculosis .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Benzylamino and oxoethyl groups | β-cell protective activity against ER stress |

| 4-Fluoro-N-(2-oxo-2-((4-(trifluoromethyl)benzyl)amino)ethyl)benzamide | Similar benzamide structure with fluorine substituent | Anticancer activity |

| 1,5-Anhydro-3-(6-(4-(cyclopropylcarbamoyl)-3-fluorobenzyl)-7,8-dimethyl-4-oxoquinazolin-3(4H)-yl)-L-threo-pentitol | Quinazolinone derivative with carbamoyl group | Potential anti-inflammatory effects |

Therapeutic Applications

The unique combination of functionalities in this compound may provide enhanced solubility and bioactivity compared to other similar compounds. The thioether linkage and methoxyethyl group could contribute to unique pharmacokinetic properties, making it a valuable candidate for further research and development.

Potential Therapeutic Uses:

- Cancer Treatment: Due to its anticancer properties, further investigation into its mechanism of action and efficacy in vivo is warranted.

- Infectious Diseases: Its antimicrobial activity suggests potential use in treating infections resistant to standard therapies.

- Inflammatory Disorders: The compound may exhibit anti-inflammatory effects that could be beneficial in treating conditions like rheumatoid arthritis or colitis.

Case Studies and Research Insights

Several studies have explored the biological activities of related compounds:

- A study demonstrated that a related quinazolinone derivative exhibited significant anticancer activity against multiple cancer cell lines .

- Another research highlighted the antimicrobial efficacy of similar thioether compounds against Mycobacterium tuberculosis, suggesting that modifications in the molecular structure can enhance therapeutic outcomes .

Comparison with Similar Compounds

Key Observations:

Thioether vs. Sulfonamide: The target compound’s benzylamino-2-oxoethyl thioether distinguishes it from sulfonamide-bearing analogs (e.g., compound 2), which exhibit stronger carbonic anhydrase inhibition due to the sulfonamide’s zinc-binding capability .

Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂ in ) enhance anticancer activity by increasing electrophilicity . Methoxyethyl chains improve solubility but may reduce target affinity compared to hydrophobic substituents .

Heterocyclic Variations: Thiazole-based analogs (e.g., ) show potent antimicrobial activity but lack the quinazolinone’s enzyme inhibition breadth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for quinazolinone derivatives, and how do they apply to this compound?

- Methodological Answer : The synthesis of quinazolinone derivatives typically involves nucleophilic substitution at the 2- or 4-positions of the quinazolinone core. For this compound, a key step is the introduction of the thioether-linked benzylamino group via reaction of 2-mercapto-4-oxoquinazoline with 2-chloro-N-benzylacetamide in dry acetone under basic conditions (e.g., anhydrous K₂CO₃) . A second critical step is the alkylation of the quinazolinone nitrogen using a bromomethylbenzamide derivative, which requires controlled heating (e.g., 60–80°C) in polar aprotic solvents like DMF .

- Key Considerations : Purity of intermediates should be verified via TLC and HPLC before proceeding to subsequent steps.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the quinazolinone core, thioether linkage, and substituent integration. The benzylamino group’s NH proton appears as a broad singlet near δ 8.5–9.0 ppm, while the methoxyethyl group’s protons resonate as a triplet near δ 3.4–3.6 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (1650–1750 cm⁻¹) and secondary amide bands (N–H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioether-forming step?

- Methodological Answer :

- Catalyst Screening : Replace K₂CO₃ with milder bases like Et₃N to reduce side reactions. shows yields improved from 65% to 82% using K₂CO₃, but Et₃N may enhance selectivity for thioether formation .

- Solvent Optimization : Acetone is standard, but DCM/THF mixtures (1:1) at 0°C can minimize disulfide byproducts.

- Reaction Monitoring : Use LC-MS to detect intermediates and adjust reaction times dynamically .

Q. How should researchers resolve contradictions in biological activity data across similar quinazolinones?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the benzylamino group with a phenyl group in reduced anti-inflammatory activity by 40%, suggesting the benzylamino moiety is critical for target binding .

- Assay Validation : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control compounds (e.g., dexamethasone) to standardize activity measurements .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Metabolic Stability : Pre-screen using liver microsomes (human/rat) to identify metabolic soft spots (e.g., ester hydrolysis of the methoxyethyl group).

- Formulation : Use PEG-400/saline (40:60) for improved solubility in animal dosing.

- Bioanalytical Method : Develop a UPLC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL to track plasma concentrations .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported for similar quinazolinones?

- Methodological Answer :

- Solvent Systems : Discrepancies often arise from solvent polarity. For example, reports solubility in DMSO >50 mg/mL, while notes limited solubility in aqueous buffers (<0.1 mg/mL). Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .

- Temperature Effects : Solubility in ethanol increases from 2 mg/mL at 25°C to 12 mg/mL at 60°C, suggesting heating during formulation .

Experimental Design Recommendations

Q. What controls are essential in cytotoxicity assays for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.